ALK2-IN-23 is derived from a series of quinolone-based compounds designed to selectively inhibit ALK2. It belongs to a class of small-molecule inhibitors characterized by their ability to interfere with the ATP-binding site of the kinase, thereby blocking its activity. The compound has been synthesized through structure-activity relationship studies that optimize potency and selectivity against ALK2 compared to other kinases .
The synthesis of ALK2-IN-23 involves multiple steps, focusing on modifying existing quinolone derivatives to enhance their selectivity for ALK2. The synthetic pathway typically includes:
The synthetic strategy emphasizes achieving high selectivity and potency while minimizing off-target effects, particularly cardiac toxicity associated with non-selective inhibitors.
ALK2-IN-23 features a complex molecular structure characterized by:
The molecular formula and weight, along with detailed crystallographic data, reveal insights into how the compound fits within the kinase's active site, providing a basis for its selectivity .
ALK2-IN-23 primarily acts through competitive inhibition of ALK2 by binding to its ATP-binding pocket. The key chemical interactions include:
These interactions are pivotal in determining both the efficacy and selectivity of ALK2-IN-23 against other related kinases .
The mechanism of action for ALK2-IN-23 involves:
Quantitative data from assays indicate significant reductions in phosphorylated SMAD proteins in response to treatment with ALK2-IN-23, confirming its efficacy in modulating ALK2 activity.
ALK2-IN-23 possesses distinct physical and chemical properties that influence its behavior as a drug candidate:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during development .
ALK2-IN-23 is primarily being explored for its potential applications in treating conditions associated with aberrant ALK2 signaling:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: